2-amino-N,N-dimethylacetamide
Overview
Description
2-Amino-N,N-dimethylacetamide is a chemical compound with the molecular formula C4H10N2O. It is characterized by the presence of amino and dimethyl functional groups. This compound is a colorless liquid and is known for its versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-N,N-dimethylacetamide can be synthesized through several methods:
Reaction of Dimethylamine with Acetyl Chloride: This method involves the reaction of dimethylamine with acetyl chloride under controlled conditions to produce this compound.
Industrial Production Methods:
Acetic Anhydride Method: This method involves the reaction of acetic anhydride with dimethylamine.
Acetyl Chloride Method: This method involves the reaction of acetyl chloride with dimethylamine.
Acetic Acid Method: This method involves the reaction of acetic acid with ammonia and methanol.
Chemical Reactions Analysis
2-Amino-N,N-dimethylacetamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding amides and acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include amides, acids, and substituted derivatives.
Scientific Research Applications
2-Amino-N,N-dimethylacetamide has a wide range of applications in scientific research:
Biology: It is used in the synthesis of various biologically active compounds.
Medicine: It is used in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: It is used as a solvent and a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-N,N-dimethylacetamide involves its ability to act as a nucleophile or an electrophile in various chemical reactions. It can form complexes with other molecules through hydrogen bonding and Van der Waals interactions. The molecular targets and pathways involved include the formation of intermediates like N’-acyl-N,N-dimethylformamidines and the stabilization of reaction intermediates through hydrogen bonding .
Comparison with Similar Compounds
2-Amino-N,N-dimethylacetamide can be compared with other similar compounds such as:
N,N-Dimethylformamide (DMF): Both compounds are polar solvents and are used as reagents in organic synthesis.
N,N-Dimethylacetamide (DMA): Similar to DMF, DMA is also a polar solvent and is used in various chemical processes.
These comparisons highlight the unique properties of this compound, particularly its versatility and reactivity due to the presence of both amino and dimethyl functional groups.
Properties
IUPAC Name |
2-amino-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-6(2)4(7)3-5/h3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVRBEGQERGQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406946 | |
Record name | 2-amino-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1857-19-8 | |
Record name | 2-amino-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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